molecular formula C15H14BrN3O5S B3666787 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-nitrophenyl)glycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-nitrophenyl)glycinamide

Cat. No.: B3666787
M. Wt: 428.3 g/mol
InChI Key: VXLZNUJREAAHJY-UHFFFAOYSA-N
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Description

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-nitrophenyl)glycinamide is a complex organic compound that features a sulfonyl group, a bromophenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-nitrophenyl)glycinamide typically involves multiple steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-bromobenzenesulfonyl chloride with a suitable amine under basic conditions.

    Coupling with glycine derivative: The sulfonyl chloride intermediate is then reacted with a glycine derivative in the presence of a base to form the desired glycinamide compound.

    Nitration: The final step involves the nitration of the aromatic ring to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-nitrophenyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The sulfonyl group can be replaced with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

    Oxidation: The major product is the corresponding amine derivative.

    Reduction: The major product is the substituted bromophenyl derivative.

    Substitution: The major product is the substituted sulfonyl derivative.

Scientific Research Applications

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-nitrophenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-nitrophenyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-(3-nitrophenyl)glycinamide
  • N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(3-nitrophenyl)glycinamide

Uniqueness

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-nitrophenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O5S/c1-18(25(23,24)14-7-5-11(16)6-8-14)10-15(20)17-12-3-2-4-13(9-12)19(21)22/h2-9H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLZNUJREAAHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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